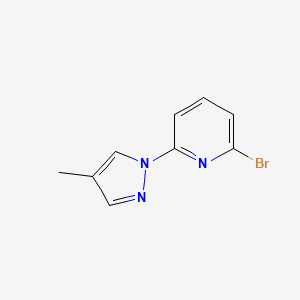

2-Bromo-6-(4-methyl-1H-pyrazol-1-YL)pyridine

Description

Significance of Nitrogen-Heterocyclic Scaffolds in Organic Synthesis and Materials Science

Nitrogen-containing heterocyclic compounds are fundamental to organic chemistry and materials science. Their prevalence in natural products, pharmaceuticals, and functional materials underscores their importance. These scaffolds can engage in a variety of chemical interactions, including hydrogen bonding and metal coordination, which are crucial for their diverse applications. In materials science, nitrogen heterocycles are integral to the development of organic light-emitting diodes (OLEDs), sensors, and catalysts due to their electronic and photophysical properties.

Overview of 2,6-Disubstituted Pyridines as Versatile Chemical Building Blocks

Among the vast family of nitrogen heterocycles, 2,6-disubstituted pyridines are particularly noteworthy for their utility as versatile chemical building blocks. The substitution pattern at the 2 and 6 positions allows for the creation of 'pincer' type ligands, which can form stable complexes with a wide range of metal ions. This characteristic has made them invaluable in coordination chemistry and catalysis. The reactivity of substituents at these positions can be selectively manipulated, enabling the construction of complex molecular architectures. For instance, the reaction of 2,6-dibromopyridine (B144722) with various nucleophiles, such as pyrazoles, provides a direct route to novel ligand systems.

Specific Focus on 2-Bromo-6-(4-methyl-1H-pyrazol-1-YL)pyridine and its Structural Analogs in Academic Research

While specific academic research focusing exclusively on this compound (CAS Number: 1159816-53-1) is not extensively documented in publicly accessible literature, its structural framework is of significant interest. The compound combines the features of a 2,6-disubstituted pyridine (B92270) with a 4-methyl-substituted pyrazole (B372694) moiety. The bromine atom at the 2-position serves as a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable intermediate in organic synthesis.

Research on its close structural analog, 2-Bromo-6-(1H-pyrazol-1-yl)pyridine, provides insights into the potential applications of the target compound. These pyridyl-pyrazole derivatives are extensively used as ligands in coordination chemistry, forming stable complexes with transition metals. These complexes have been investigated for their catalytic activity, magnetic properties, and potential as luminescent materials.

The synthesis of such compounds typically involves the nucleophilic substitution of a halogen on the pyridine ring with a pyrazole. For example, the reaction of 2,6-dibromopyridine with 4-methyl-1H-pyrazole can be expected to yield this compound, likely alongside the disubstituted product, 2,6-bis(4-methyl-1H-pyrazol-1-yl)pyridine. The reaction conditions can be tuned to favor the mono-substituted product. A study on a similar reaction between 2,6-dibromopyridine and pyrazole derivatives demonstrated that a copper-catalyzed C-N bond-forming reaction can be employed for the selective synthesis of 6-substituted 2-bromopyridine (B144113) compounds. researchgate.net

The presence of the methyl group on the pyrazole ring in this compound, as compared to its unsubstituted analog, can influence its electronic properties and steric hindrance, which in turn can affect the properties of its metal complexes.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1159816-53-1 |

| Molecular Formula | C9H8BrN3 |

| Molecular Weight | 238.08 g/mol |

| Predicted Boiling Point | 345.7±22.0 °C |

| Predicted Density | 1.55±0.1 g/cm³ |

| Predicted pKa | 2.15±0.10 |

Note: The physical properties listed are predicted values from chemical databases and may not have been experimentally verified.

Table 2: Representative Research Findings on Structural Analogs

| Compound | Research Focus | Key Findings | Reference |

|---|---|---|---|

| 2-Bromo-6-(1H-pyrazol-1-yl)pyridine | Coordination Chemistry | Forms stable octahedral complexes with Fe(II) and Zn(II). The ligand's rigidity and strong σ-donor/π-acceptor properties contribute to complex stability. | |

| 2,6-di(pyrazol-1-yl)pyridine derivatives | Spin-Crossover Switches, Catalysis | Advances in the synthesis of multi-functional spin-crossover switches and their use in catalysis have been surveyed. | rsc.org |

| 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine | Precursor for Tridentate Ligands | A powerful precursor for a range of new tridentate ligands for transition metals, functionalized at the pyridine ring. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(4-methylpyrazol-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-7-5-11-13(6-7)9-4-2-3-8(10)12-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOKJKAIUKIIGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2 Bromo 6 4 Methyl 1h Pyrazol 1 Yl Pyridine

Halogen Atom Reactivity in Substitution and Coupling Reactions

The bromine atom at the 2-position of the pyridine (B92270) ring is the most reactive site for substitution and coupling reactions. The electron-deficient nature of the pyridine ring, further enhanced by the electronegativity of the nitrogen atom, facilitates the displacement of the bromide ion by various nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

Prominent among these are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. In Suzuki-Miyaura coupling, the bromo-substituent is readily replaced by aryl, heteroaryl, or vinyl groups upon reaction with the corresponding boronic acids or esters in the presence of a palladium catalyst and a base. Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling with a wide range of primary and secondary amines, again utilizing a palladium catalyst. nih.govwikipedia.org The general conditions for these reactions are well-established for 2-bromopyridines and are applicable to 2-Bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridine. researchgate.netnih.gov

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for the bromo group. Strong nucleophiles can directly displace the bromide, with the reaction proceeding through a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.comnih.gov The stability of this intermediate, and thus the feasibility of the reaction, is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which can stabilize the negative charge developed during the reaction. stackexchange.com

Below is a table summarizing representative coupling and substitution reactions applicable to this compound, based on established methodologies for similar 2-bromopyridine (B144113) substrates.

| Reaction Type | Coupling Partner/Nucleophile | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh3)4, base (e.g., Na2CO3) | 2-Aryl-6-(4-methyl-1H-pyrazol-1-yl)pyridine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd2(dba)3, ligand (e.g., BINAP), base (e.g., NaOtBu) | 2-Amino-6-(4-methyl-1H-pyrazol-1-yl)pyridine |

| Nucleophilic Aromatic Substitution | Alkoxide (e.g., NaOMe) | Heat | 2-Alkoxy-6-(4-methyl-1H-pyrazol-1-yl)pyridine |

Pyrazole (B372694) Moiety as a Nucleophilic and Coordination Site

The 4-methyl-1H-pyrazol-1-yl substituent, while generally considered an electron-withdrawing group when attached to an aromatic ring, also possesses reactive sites. The pyrazole ring is an electron-rich heterocycle and can participate in various chemical transformations. The nitrogen atom at the 2-position of the pyrazole ring has a lone pair of electrons in an sp2 hybrid orbital, making it a potential nucleophilic and coordination site.

This nitrogen atom can be protonated or can coordinate to metal centers, allowing the pyrazole moiety to act as a ligand in the formation of coordination complexes. The ability of pyrazole derivatives to form stable complexes with a variety of transition metals is well-documented. nih.gov In the context of this compound, the presence of the pyridine nitrogen and the pyrazole nitrogen creates a bidentate chelation site, which can be exploited in the design of novel metal complexes with potential applications in catalysis and materials science.

Regioselective Functionalization of the Pyridine Ring

Direct functionalization of the pyridine ring in this compound presents a greater challenge compared to reactions at the bromine atom. The pyridine ring is electron-deficient and therefore generally resistant to electrophilic aromatic substitution. When such reactions do occur, they typically require harsh conditions and often lead to a mixture of products.

However, modern synthetic methods offer strategies for the regioselective functionalization of pyridine rings. Directed ortho-metalation (DoM) is a powerful technique where a directing group guides the deprotonation of an adjacent C-H bond by a strong base, such as an organolithium reagent. While the pyrazolyl group is not a classical directing group, the nitrogen atoms could potentially direct metalation to the C-5 position of the pyridine ring. Subsequent quenching with an electrophile would introduce a new substituent at this position.

Halogen-metal exchange is another viable strategy. Treatment of this compound with an organolithium reagent at low temperatures could lead to the formation of a lithiated pyridine species at the 2-position, which can then be reacted with various electrophiles to introduce functionality. However, careful control of reaction conditions is crucial to avoid competing reactions.

Transformation into Multi-Heterocyclic and Polysubstituted Pyridine Systems

This compound serves as a versatile scaffold for the construction of more elaborate multi-heterocyclic and polysubstituted pyridine systems. The reactivity of the bromine atom is the key to this versatility, allowing for the introduction of a wide array of substituents through cross-coupling reactions, as detailed in section 3.1.

Furthermore, the pyrazole and pyridine rings can be used as platforms for the construction of fused heterocyclic systems. For instance, functional groups introduced via the bromo-substituent can be designed to undergo subsequent intramolecular cyclization reactions, leading to the formation of novel fused ring systems. ias.ac.inresearchgate.netsci-hub.seias.ac.in An example would be the introduction of a substituent at the 2-position that bears a nucleophilic group capable of attacking a position on the pyrazole ring, or vice versa, to form a new heterocyclic ring.

The sequential application of the derivatization strategies discussed in the preceding sections allows for the synthesis of a diverse library of polysubstituted pyridines. For example, a Suzuki coupling at the 2-position could be followed by a regioselective C-H functionalization of the pyridine ring at a different position, leading to a highly substituted pyridine core. These complex molecules are of significant interest in medicinal chemistry and materials science due to their diverse and tunable electronic and steric properties.

Coordination Chemistry and Ligand Design Principles of Pyridyl Pyrazole Ligands

2-Bromo-6-(4-methyl-1H-pyrazol-1-YL)pyridine as a Monodentate or Bidentate Ligand Precursor

The compound this compound is a strategic precursor in the design of more complex ligand systems. In its fundamental state, it possesses two potential nitrogen donor atoms: one on the pyridine (B92270) ring and one on the pyrazole (B372694) ring. This allows it to act as a classic N,N'-bidentate chelating ligand, forming a stable five-membered ring with a metal center. The coordination typically involves the lone pair of electrons on the pyridine nitrogen and the imine-type nitrogen of the pyrazole ring.

However, the true value of this compound lies in its potential as a synthon for multidentate ligands. The bromine atom at the 2-position of the pyridine ring is a key reactive site. It can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) to introduce additional coordinating moieties. This functionalization is a critical step in transforming the initial bidentate precursor into a tridentate or even higher-denticity ligand, thereby expanding its coordination capabilities and the complexity of the resulting metal architectures. For instance, substitution of the bromine atom can introduce another pyrazolyl, pyridyl, or other donor group, leading to the creation of sophisticated pincer-type ligands.

Development of Tridentate Pyridyl-Pyrazole Ligands from Analogues

The synthesis of tridentate ligands from pyridyl-pyrazole precursors is a well-established strategy for creating robust coordination frameworks. researchgate.net A common approach involves starting with a di-substituted pyridine, such as 2,6-diacetylpyridine (B75352) or 2,6-dibromopyridine (B144722). For example, the condensation of 2,6-diacetylpyridine with N,N-dimethylformamide diethyl acetal, followed by cyclization with hydrazine (B178648), yields the tridentate ligand 2,6-bis(1H-pyrazol-3-yl)pyridine (bpp). researchgate.netnih.gov This pincer-type ligand is known for its rigid framework that enforces a specific coordination geometry upon metal ions. nih.gov

Starting from a precursor like this compound, a similar tridentate scaffold can be envisioned. The bromo group allows for the introduction of a third coordinating arm at the 6-position of the pyridine ring. This modular approach enables the synthesis of a wide variety of N,N,N-tridentate ligands where the electronic and steric properties can be systematically altered by changing the substituents on either the pyridine or pyrazole rings. researchgate.netrjptonline.org This versatility is crucial for tuning the properties of the final metal complexes. researchgate.net

Metal Complexation Chemistry: Synthesis and Structural Characterization

The rich coordination chemistry of pyridyl-pyrazole ligands stems from their ability to form stable complexes with a vast range of metal ions, leading to diverse structural motifs and interesting physical properties.

Pyridyl-pyrazole ligands readily form complexes with late transition metals, including but not limited to iron, ruthenium, osmium, cobalt, nickel, copper, and zinc. researchgate.net The synthesis of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be mononuclear, dinuclear, or polynuclear, depending on the ligand's structure, the metal-to-ligand ratio, and the reaction conditions.

In many cases, these ligands act as bidentate or tridentate chelators. For example, 2,6-bis(pyrazol-3-yl)pyridine and its derivatives form stable octahedral complexes with ruthenium(II), often exhibiting interesting photophysical and electrochemical properties. rsc.org In some instances, the pyrazole NH proton can be removed, leading to the formation of pyrazolate-bridged dimeric or polymeric structures. nih.gov This behavior has been observed in cyclometalated platinum(II) complexes, where deprotonation of a 2-phenyl-6-(1H-pyrazol-3-yl)-pyridine ligand leads to the formation of a luminescent dimeric species. nih.gov

| Metal Ion | Ligand Type | Coordination Geometry | Structural Features | Reference |

|---|---|---|---|---|

| Ru(II) | 2,6-bis(1-R-5-methyl-pyrazol-3-yl)pyridine | Octahedral | Mononuclear, cationic complex [RuCl(PPh₃)₂(κ³-NNN-L)]Cl | rsc.org |

| Pt(II) | 2-phenyl-6-(1H-pyrazol-3-yl)-pyridine | Square Planar | Mononuclear [Pt(L)Cl] and dinuclear [Pt₂(L⁻)₂] upon deprotonation | nih.gov |

| Zn(II) | N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propylidene]ethylamine | Tetrahedral | Mononuclear, neutral complex [ZnCl₂(L)] | researchgate.net |

| Fe(II) | 2,6-bis(pyrazol-3-yl)pyridines | (Pseudo)Octahedral | Forms [Fe(L)₂]²⁺ core, often studied for spin crossover properties | nih.gov |

The coordination chemistry of pyridyl-pyrazole ligands with lanthanide ions is an area of growing interest, particularly for the development of materials with unique magnetic and luminescent properties. mdpi.com Lanthanide ions are hard acids and typically favor coordination with hard donor atoms like oxygen. However, N-donor ligands like pyridyl-pyrazoles have been successfully employed to construct polynuclear lanthanide complexes, including coordination cages and clusters. nih.govrsc.org

The synthesis of these complexes often involves the reaction of a lanthanide salt (e.g., LnCl₃·6H₂O) with the functionalized ligand under solvothermal conditions. mdpi.com The resulting structures can be quite complex; for instance, octanuclear lanthanide cages have been reported. These assemblies often exhibit interesting photoluminescence, with the ligand acting as an "antenna" to absorb light and transfer the energy to the lanthanide ion, which then emits at its characteristic wavelength. mdpi.comrsc.org This is particularly relevant for ions like Europium(III) and Terbium(III), which are known for their strong red and green luminescence, respectively. Furthermore, clusters of paramagnetic lanthanide ions like Gadolinium(III) can display significant magnetocaloric effects, making them of interest for cryogenic magnetic cooling applications. rsc.org

| Lanthanide Ion(s) | Ligand | Complex Type | Key Properties | Reference |

|---|---|---|---|---|

| Dy(III), Tb(III), Nd(III) | Pyridyl-pyrazole based | Octanuclear and hexanuclear coordination cages | Single-Molecule Magnet (SMM) behavior | nih.gov |

| Gd(III), Eu(III), Tb(III) | Pyridine-pyrazole functionalized phenanthroline | Trinuclear clusters | Cryogenic magnetic cooling (Gd), fluorescence (Eu, Tb) | rsc.org |

| La, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Ce | 3-(2-pyridyl)pyrazole | 1D-Coordination Polymers and dinuclear/mononuclear complexes | Strong photoluminescence, polymorphism | mdpi.com |

| Pr(III), Sm(III) | 5-(Pyrazol-1-yl)nicotinic acid | Mononuclear complexes | DNA binding and anti-cancer properties | nih.gov |

Electronic and Steric Influences on Coordination Properties

The coordination properties of pyridyl-pyrazole ligands and the resulting metal complexes are profoundly influenced by the electronic and steric effects of substituents on the ligand framework. nih.gov These factors determine the connectivity, geometry, and ultimately the physical and chemical properties of the final assembly. nih.govacs.org

Electronic Effects: The electronic nature of substituents can modulate the electron density on the nitrogen donor atoms, thereby affecting the strength of the metal-ligand bond. Electron-donating groups (like the methyl group in the titular compound) increase the basicity of the nitrogen atoms, generally leading to stronger coordination. Conversely, electron-withdrawing groups (such as fluoro or benzylsulfonyl groups) decrease the electron density on the donors, which can weaken the metal-ligand interaction but can be useful for tuning the redox potentials and photophysical properties of the complex. rsc.org These electronic modifications are critical in applications such as organic light-emitting diodes (OLEDs), where they can be used to tune the HOMO and LUMO energy levels of the complex and thus its emission color and efficiency. rsc.org

Steric Effects: The size and bulkiness of substituents play a crucial role in dictating the coordination geometry around the metal center. nih.gov Bulky groups near the coordination site can enforce a particular geometry or limit the number of ligands that can coordinate to the metal. For example, sterically hindered ligands can prevent the formation of highly aggregated structures and may favor the formation of mononuclear or dinuclear species. nih.gov This steric control is essential in catalyst design, where it can influence the accessibility of the metal center to substrates, and in the design of luminescent materials, where bulky ligands can prevent quenching of the excited state by shielding the emissive core. nih.govrsc.org The interplay between electronic and steric effects provides a powerful tool for the rational design of functional coordination compounds. acs.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Published ¹H and ¹³C NMR spectroscopic data for 2-Bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridine are not available. A complete NMR analysis would require experimental spectra to report and interpret the chemical shifts (δ), coupling constants (J), and signal multiplicities for each unique proton and carbon atom in the molecule. This would confirm the connectivity of the pyridine (B92270) and 4-methyl-pyrazole rings and verify the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Analysis

Specific experimental Infrared (IR) spectroscopy data for this compound has not been found in the public domain. An IR spectrum would typically be analyzed to identify characteristic absorption bands corresponding to the vibrations of its functional groups, such as C-H stretching from the aromatic rings and the methyl group, C=N and C=C stretching vibrations within the pyridine and pyrazole (B372694) rings, and the C-Br stretching frequency.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

No public mass spectrometry data for this compound could be retrieved. Mass spectrometry analysis would be used to determine the compound's exact molecular weight. The high-resolution mass spectrum would confirm its elemental composition. Analysis of the fragmentation pattern would provide structural information by showing how the molecule breaks apart under ionization, helping to confirm the identity of the pyrazole and bromopyridine fragments.

X-ray Crystallography for Solid-State Structural Determination

A crystal structure for this compound has not been reported in crystallographic databases. If a single crystal of sufficient quality were analyzed, X-ray crystallography would provide definitive proof of its three-dimensional structure. This technique would yield precise data on bond lengths, bond angles, and the planarity of the heterocyclic rings, as well as information on intermolecular interactions in the solid state.

UV-Vis Spectroscopy for Electronic Transitions

Experimental UV-Vis absorption data for this compound is not available in the searched literature. This technique would reveal information about the electronic transitions within the molecule. The resulting spectrum would show the wavelengths of maximum absorbance (λmax), which correspond to π-π* and n-π* transitions within the conjugated aromatic system, and the corresponding molar absorptivity values.

Computational Chemistry and Theoretical Investigations of Pyridyl Pyrazole Systems

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanics provides the fundamental framework for understanding the electronic structure and bonding in molecules like 2-Bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridine. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are employed to solve the Schrödinger equation for the molecule, yielding detailed information about its molecular orbitals and the nature of its chemical bonds.

In the case of this compound, these calculations would elucidate the distribution of electron density, highlighting the electronegativity of the nitrogen and bromine atoms and the aromatic character of the pyridine (B92270) and pyrazole (B372694) rings. The bonding between the pyridine and pyrazole rings via the C-N single bond can be analyzed in terms of orbital overlap and bond order, providing a quantitative measure of its strength and character.

Post-Hartree-Fock methods, which incorporate electron correlation effects, offer a more accurate description of the molecule's electronic structure. nih.gov These methods are crucial for obtaining precise energy calculations and for studying phenomena where electron correlation plays a significant role. For a molecule with multiple heteroatoms and aromatic systems, such as the one , these advanced computational techniques are indispensable for a thorough understanding of its electronic behavior.

A hypothetical breakdown of the contributions to the molecular orbitals from the constituent fragments of this compound, as would be determined by a quantum mechanical calculation, is presented in Table 1.

| Molecular Orbital | Primary Atomic Orbital Contributions | Character |

|---|---|---|

| HOMO | π-orbitals of pyrazole and pyridine rings | Bonding |

| LUMO | π-orbitals of the pyridine ring | Antibonding |

| σ(C-Br) | sp²(C) and p(Br) orbitals | Bonding |

| σ(C-Br) | sp²(C) and p(Br) orbitals | Antibonding |

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the molecular properties and reactivity of organic compounds. For this compound, DFT calculations can provide valuable insights into its electronic characteristics, which are directly related to its chemical behavior.

One of the key parameters obtained from DFT is the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. eurasianjournals.com A smaller gap generally implies higher reactivity. The distribution of HOMO and LUMO across the molecule can identify the regions most susceptible to electrophilic and nucleophilic attack, respectively. For instance, in related pyridyl-pyrazole systems, the HOMO is often localized on the pyrazole ring, while the LUMO is distributed over the pyridine ring. eurasianjournals.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution within a molecule, with red regions indicating areas of high electron density (nucleophilic sites) and blue regions representing areas of low electron density (electrophilic sites). For this compound, the MEP would likely show negative potential around the nitrogen atoms of both rings, indicating their Lewis basicity and potential for coordination with metal ions. The area around the bromine atom would also exhibit a region of positive potential (the σ-hole), making it susceptible to nucleophilic attack.

| Calculated Property | Predicted Value/Observation |

|---|---|

| HOMO Energy | Localized primarily on the pyrazole ring |

| LUMO Energy | Localized primarily on the pyridine ring |

| HOMO-LUMO Gap (eV) | Moderate, suggesting good stability but accessible reactivity |

| Dipole Moment (Debye) | Significant, due to the presence of heteroatoms and the bromo-substituent |

| Molecular Electrostatic Potential | Negative potential on N atoms, positive potential on the H atoms and around the Br atom |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, such studies can provide a deeper understanding of its reactivity in various chemical transformations.

A prominent reaction for this class of compounds is the Suzuki-Miyaura cross-coupling, where the bromine atom is substituted with an aryl or vinyl group. DFT calculations can be employed to model the entire catalytic cycle of this palladium-catalyzed reaction. This would involve optimizing the geometries of all reactants, intermediates, transition states, and products. The calculated activation barriers for key steps, such as oxidative addition, transmetalation, and reductive elimination, would reveal the rate-determining step of the reaction. These computational insights can help in optimizing reaction conditions and in understanding the effect of the pyridyl-pyrazole ligand on the catalytic activity.

Another important aspect of the chemistry of this compound is its ability to act as a ligand in the formation of metal complexes. Computational modeling can be used to study the mechanism of complexation, including the stepwise coordination of the nitrogen atoms to a metal center. By locating the transition states for ligand association and dissociation, the lability and stability of the resulting complexes can be predicted.

Furthermore, the mechanism of nucleophilic aromatic substitution at the bromine-bearing carbon can be investigated. Theoretical calculations can help to determine whether the reaction proceeds through a Meisenheimer complex or a concerted mechanism, and how the electronic properties of the pyridyl-pyrazole scaffold influence the reaction rate.

| Reaction Step (Suzuki Coupling) | Calculated Parameter | Typical Finding |

|---|---|---|

| Oxidative Addition of Pd(0) to C-Br bond | Activation Energy (kcal/mol) | Relatively low barrier, feasible process |

| Transmetalation | Transition State Geometry | Bridging of the boronic acid derivative between Pd and the base |

| Reductive Elimination | Reaction Energy (kcal/mol) | Exergonic, driving the catalytic cycle forward |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions over time. For this compound, MD simulations can reveal crucial information about its structure and behavior in different environments, such as in solution or in the solid state.

A key aspect to investigate is the conformational landscape arising from the rotation around the single bond connecting the pyridine and pyrazole rings. This rotation determines the relative orientation of the two aromatic systems, which can significantly impact the molecule's properties, including its ability to chelate metal ions. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. This information is vital for understanding how the molecule might adapt its shape upon binding to a metal center or interacting with other molecules.

MD simulations are also invaluable for studying intermolecular interactions. By simulating the molecule in a solvent box (e.g., water or an organic solvent), the formation and dynamics of the solvation shell can be analyzed. This includes the identification of specific solvent-solute interactions, such as hydrogen bonding between water and the nitrogen atoms of the pyridyl-pyrazole system. Understanding these interactions is crucial for predicting solubility and for interpreting experimental results obtained in solution.

Furthermore, MD simulations can be used to model the interactions of this compound with other molecules, such as in the context of crystal packing or binding to a biological target. By analyzing the trajectories, one can identify the dominant intermolecular forces (e.g., van der Waals, electrostatic, π-stacking) that govern these interactions.

| Simulation Parameter/Analysis | Information Gained |

|---|---|

| Root Mean Square Deviation (RMSD) | Overall structural stability of the molecule over time |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule |

| Dihedral Angle Analysis | Preferred conformations around the C-N linker bond |

| Radial Distribution Function (RDF) | Probability of finding solvent molecules at a certain distance from the solute |

| Hydrogen Bond Analysis | Dynamics and lifetime of hydrogen bonds with solvent or other molecules |

Ligand Field Theory and Computational Studies of Metal Complex Properties

Ligand Field Theory (LFT) provides a theoretical description of the electronic structure of transition metal complexes, explaining their spectroscopic and magnetic properties. When this compound acts as a ligand, LFT, in conjunction with computational methods, can be used to predict and rationalize the properties of the resulting metal complexes.

As a bidentate N,N'-donor ligand, this compound creates a specific ligand field around the central metal ion. The strength of this ligand field, which is influenced by the electronic properties of both the pyridine and pyrazole rings, determines the splitting of the metal d-orbitals. This d-orbital splitting, in turn, dictates the electronic transitions that are responsible for the color of the complex, as well as its magnetic properties (i.e., whether it is high-spin or low-spin).

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are extensively used to model the properties of these metal complexes. These calculations can predict the geometry of the complex, the energies of the d-orbitals, and the nature of the metal-ligand bonding. For instance, the calculations can quantify the extent of σ-donation from the nitrogen lone pairs to the metal and any potential π-backbonding from the metal to the π* orbitals of the aromatic rings.

TD-DFT calculations can simulate the electronic absorption spectrum of the complex, allowing for the assignment of the observed absorption bands to specific electronic transitions (e.g., d-d transitions, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT)). This detailed understanding of the electronic structure is crucial for the design of new complexes with desired photophysical or catalytic properties.

| Property of Metal Complex | Computational/Theoretical Insight |

|---|---|

| Coordination Geometry | Predicted by energy minimization calculations (e.g., octahedral, square planar) |

| d-orbital Splitting (Δ) | Calculated from the energies of the metal d-orbitals; determines ligand field strength |

| Magnetic Moment | Predicted based on the number of unpaired d-electrons (high-spin vs. low-spin) |

| Electronic Absorption Spectrum | Simulated using TD-DFT to identify and assign electronic transitions |

| Metal-Ligand Bond Analysis | Quantified through methods like Natural Bond Orbital (NBO) analysis |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridine, and how can purity be optimized?

- Methodology : A two-step synthesis involves reacting 2,6-dibromopyridine with 4-methyl-1H-pyrazole. The mono-substituted product is isolated via selective ZnCl₂ complexation: ZnCl₂ preferentially precipitates the di-substituted byproduct (2,6-di(1H-pyrazol-1-yl)pyridine), leaving the mono-bromo product in solution. Subsequent treatment with ammonium hydroxide or EDTA liberates the ligand, yielding 60% pure product without chromatography .

- Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of dibromopyridine to pyrazole) and monitor reaction progress via TLC or HPLC to minimize byproduct formation.

Q. How is this compound characterized structurally?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement , complemented by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, the pyrazole and pyridine protons exhibit distinct splitting patterns in ¹H NMR due to coupling with adjacent bromine .

Q. What solvents and conditions are optimal for storing this compound?

- Recommendations : Store under inert atmosphere (Ar/N₂) at –20°C in anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Avoid prolonged exposure to light or moisture, which may trigger bromine displacement reactions .

Advanced Research Questions

Q. How does thermal decomposition of this compound proceed, and what intermediates form?

- Mechanistic Insight : At 100°C and 1.7 atm, the compound undergoes nitrogen expulsion to generate a pyridylcarbene intermediate. This carbene stabilizes via cyclopropanation or ketone formation, yielding products like 2-bromo-6-vinylpyridine and 1-(6-bromopyridin-2-yl)ethanone .

- Experimental Design : Use high-pressure reactors with in-situ FTIR or GC-MS to track intermediates. Computational studies (DFT) can map transition states .

Q. Can this compound serve as a ligand in catalytic systems?

- Case Study : Similar bromopyridine derivatives act as ligands in nickel-catalyzed ethylene oligomerization . For this compound, test coordination with transition metals (e.g., Pd, Ni) under inert conditions. Monitor catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using substituent-directed electronic effects .

Q. What strategies resolve contradictions in spectroscopic data for reaction intermediates?

- Analysis : Conflicting NMR signals may arise from dynamic processes (e.g., hindered rotation of the pyrazole ring). Use variable-temperature NMR to confirm. For example, coalescence temperatures near –40°C indicate rotational barriers . Cross-validate with SC-XRD to resolve ambiguity .

Q. How can computational modeling predict reactivity of the bromine substituent?

- Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to evaluate C-Br bond dissociation energies and nucleophilic aromatic substitution (SNAr) susceptibility. Compare with experimental kinetic data in polar aprotic solvents (e.g., DMF) .

Critical Analysis of Contradictions

- Synthesis Yield Discrepancies : Lower yields (e.g., 60% vs. theoretical 85%) in may stem from incomplete ZnCl₂ separation. Reproducibility requires strict control of Zn²⁺ concentration and reaction time.

- Decomposition Pathways : Conflicting product ratios in suggest solvent-dependent stabilization of carbene intermediates. Test in ionic liquids vs. DMF to isolate solvent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.